molecular formula C12H11NS2 B13798425 Bis(phenylsulfanyl)amine CAS No. 24364-84-9

Bis(phenylsulfanyl)amine

Cat. No.: B13798425
CAS No.: 24364-84-9
M. Wt: 233.4 g/mol
InChI Key: ZIWJEZZPGKCFKB-UHFFFAOYSA-N
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Description

Bis(phenylsulfanyl)amine is an organic compound with the molecular formula C12H11NS2 It is characterized by the presence of two phenylsulfanyl groups attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(phenylsulfanyl)amine typically involves the reaction of aniline with phenylsulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(phenylsulfanyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.

    Substitution: The phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are conducted under an inert atmosphere.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the sulfide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Bis(phenylsulfanyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of bis(phenylsulfanyl)amine involves its interaction with molecular targets through its phenylsulfanyl groups. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions. The compound’s effects are mediated through pathways involving electron transfer and the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Bis(phenylsulfonyl)amine
  • Bis(phenylthio)amine
  • Bis(phenylseleno)amine

Uniqueness

Bis(phenylsulfanyl)amine is unique due to its specific combination of phenylsulfanyl groups and an amine group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific reactivity and stability.

Properties

CAS No.

24364-84-9

Molecular Formula

C12H11NS2

Molecular Weight

233.4 g/mol

IUPAC Name

(phenylsulfanylamino)sulfanylbenzene

InChI

InChI=1S/C12H11NS2/c1-3-7-11(8-4-1)14-13-15-12-9-5-2-6-10-12/h1-10,13H

InChI Key

ZIWJEZZPGKCFKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SNSC2=CC=CC=C2

Origin of Product

United States

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